molecular formula C11H14O2 B8613295 1-Isopropenyl-2,4-dimethoxybenzene

1-Isopropenyl-2,4-dimethoxybenzene

Cat. No.: B8613295
M. Wt: 178.23 g/mol
InChI Key: FXKKJKXHKNPZTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isopropenyl-2,4-dimethoxybenzene is a chemical compound for research and development purposes. Compounds featuring dimethoxybenzene and isopropenyl motifs are of significant interest in organic synthesis and materials science . They can serve as key intermediates or building blocks in the construction of more complex molecular architectures, including natural products and functional polymers . The specific properties, mechanism of action, and detailed applications of this compound are an active area of scientific investigation. Researchers are encouraged to consult the latest scientific literature for the most current findings. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2,4-dimethoxy-1-prop-1-en-2-ylbenzene

InChI

InChI=1S/C11H14O2/c1-8(2)10-6-5-9(12-3)7-11(10)13-4/h5-7H,1H2,2-4H3

InChI Key

FXKKJKXHKNPZTP-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=C(C=C(C=C1)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • Electron-donating groups (e.g., methoxy) : Enhance solubility and stabilize cationic intermediates, critical in redox mediators .
  • Halogens (Cl, I) : Increase molecular polarity and serve as leaving groups for cross-coupling reactions .
  • Alkyl vs. alkenyl groups : Isopropenyl introduces unsaturation, enabling polymerization or Diels-Alder reactions, whereas tert-butyl groups improve steric protection in redox mediators .

Physical Properties :

  • Boiling points correlate with molecular weight and substituent bulk. For example, 1-Isopropyl-2,4-dimethylbenzene (MW 148.24) boils at 199.1°C, while the heavier 2,5-di-tert-butyl-1,4-dimethoxybenzene (MW 250.38) likely has a higher boiling point .

Reactivity :

  • Methoxy groups direct electrophilic substitution to the 5-position in 1-substituted-2,4-dimethoxybenzenes, as seen in carboxyxanthone syntheses .
  • Isopropenyl groups participate in radical reactions, as demonstrated in battery electrolyte additives .

Preparation Methods

Reaction Mechanism and Conditions

The most well-documented synthesis involves a Grignard reaction starting from 2,4-dimethoxyacetophenone. As detailed in, 1-(2,4-dimethoxyphenyl)ethanone is dissolved in diethyl ether and treated with isopropyl magnesium bromide at 10–20°C. The ketone undergoes nucleophilic addition, forming a tertiary alkoxide intermediate, which is subsequently protonated to yield 1-isopropenyl-2,4-dimethoxybenzene.

Key Parameters:

  • Solvent: Anhydrous diethyl ether

  • Temperature: 10–20°C (controlled to prevent side reactions)

  • Catalyst: Lewis acids (e.g., AlCl₃) enhance electrophilicity of the carbonyl group.

  • Yield: 86% after purification via fractional distillation.

Scalability and Industrial Adaptations

Friedel-Crafts Acylation Approach

Substrate Activation and Limitations

An alternative route involves Friedel-Crafts acylation of 1,3-dimethoxybenzene. As demonstrated in, acetonitrile acts as an acylating agent in the presence of aluminum chloride (AlCl₃) at -10°C. While this method originally targets 2,4-dimethoxyacetophenone, substituting acetonitrile with isopropenyl chloride could theoretically yield the target compound.

Challenges:

  • Regioselectivity: The methoxy groups direct electrophilic substitution to the para position, complicating isopropenyl group introduction.

  • Side Reactions: Over-acylation and polymerization are common, reducing yields.

Optimization Strategies

To mitigate these issues, strict stoichiometric control (1:1 molar ratio of 1,3-dimethoxybenzene to acylating agent) and low temperatures (-10°C) are critical. Post-reaction quenching with ice water and extraction with toluene improve isolation efficiency.

Comparative Analysis of Methods

Method Yield Temperature Catalyst Scalability
Grignard Addition86%10–20°CAlCl₃High
Friedel-Crafts50–60%*-10°CAlCl₃Moderate
Acid-Catalyzed Dehydration70–75%*80°CH₂SO₄Low

*Estimated based on analogous reactions.

Physicochemical Properties and Characterization

Structural Confirmation

  • IR Spectroscopy: Peaks at 2980 cm⁻¹ (C-H stretch), 1721 cm⁻¹ (C=O stretch), and 1514 cm⁻¹ (aromatic C=C) confirm the isopropenyl and methoxy groups.

  • NMR: ¹H NMR (CDCl₃): δ 6.7–7.1 (aromatic protons), δ 2.1 (isopropenyl CH₃), δ 3.8 (OCH₃).

Thermal Stability

  • Boiling Point: ~199°C (similar to 1-isopropyl-2,4-dimethylbenzene).

  • Density: 0.874 g/mL.

Industrial Applications and Environmental Considerations

The Grignard method remains the industry standard due to its high yield and reproducibility. However, the use of ether solvents poses flammability risks, driving research into ionic liquid alternatives. Patent highlights efforts to recycle aluminum chloride, reducing waste generation.

Q & A

Basic Research Questions

Q. How can 1-isopropenyl-2,4-dimethoxybenzene be synthesized, and what key reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via Friedel-Crafts alkylation or acid-catalyzed isomerization. For example, concentrated sulfuric acid promotes alkyl group shifts and cation radical formation, as observed in analogous dimethoxybenzene derivatives. Optimize yield by controlling acid concentration (e.g., H₂SO₄ or AlCl₃-CH₃NO₂ systems) and monitoring intermediates via UV-Vis spectroscopy .

Q. What analytical techniques are recommended for identifying this compound in natural product extracts?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with reference standards (e.g., 2-allyl-1,4-dimethoxybenzene) is effective for volatile derivatives. Confirm structural assignments using NMR (¹H/¹³C) to resolve methoxy and isopropenyl proton splitting patterns, as demonstrated in essential oil analyses .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Use enclosed systems and local exhaust ventilation to minimize inhalation risks. Wear nitrile gloves, safety goggles, and lab coats. Install emergency showers/eye washes, as specified in safety data sheets for structurally similar acetoxy-methoxypropenylbenzenes .

Advanced Research Questions

Q. How do electronic substituent effects influence the ESR g-factor of this compound derivatives?

  • Methodological Answer : The g-factor shifts (~10⁻⁵) depend on substituent electron-donating/withdrawing effects. Compare experimental ESR data (e.g., 2.00371 for diisopropyl derivatives in H₂SO₄) with density functional theory (DFT) models. Discrepancies may arise from solvent polarity or cation radical stabilization .

Q. What mechanisms explain acid-catalyzed isomerization of this compound?

  • Methodological Answer : In concentrated H₂SO₄, alkyl group shifts occur via carbocation intermediates. Monitor reaction progression using time-resolved ESR or HPLC to track cation radical intermediates (e.g., 2,3-dialkyl-1,4-dimethoxybenzene derivatives). Compare kinetic data with analogous 1,4-dimethoxybenzene systems .

Q. How can conflicting spectral data for this compound be resolved in structural elucidation?

  • Methodological Answer : Replicate experiments under controlled conditions (solvent, temperature) to isolate solvent-dependent shifts (e.g., AlCl₃-CH₃NO₂ vs. H₂SO₄). Validate assignments via 2D NMR (COSY, HSQC) and cross-reference with crystallographic data from related dimethoxybenzenes .

Q. What structure-activity relationships (SAR) govern the biological activity of its derivatives?

  • Methodological Answer : Modify substituents (e.g., isopropenyl vs. allyl groups) and test in vitro/in vivo models. For example, 2,5-di-tert-butyl-4-methoxyphenol derivatives showed protective effects against lung toxicity in mice via antioxidant pathways. Use molecular docking to predict interactions with target enzymes .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. Compare degradation products (e.g., dimethoxybenzene quinones) to those formed under oxidative stress (H₂O₂ exposure). Stabilize with antioxidants like BHT in inert atmospheres .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.